molecular formula C17H15N5NaO7P B1662379 6-Bnz-cAMP sodium salt CAS No. 1135306-29-4

6-Bnz-cAMP sodium salt

Cat. No. B1662379
CAS RN: 1135306-29-4
M. Wt: 455.3 g/mol
InChI Key: SPYGSKQRPXISIB-FKVBDRBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . It selectively activates cAMP-dependent protein kinase (PKA) but does not activate Epac signaling pathways . The empirical formula is C17H15N5O7PNa .


Molecular Structure Analysis

The molecular weight of 6-Bnz-cAMP sodium salt is 455.29 . The SMILES string representation of its structure is [Na+].O[C@@H]1[C@@H]2OP([O-])(=O)OC[C@H]2O[C@H]1n3cnc4c(NC(=O)c5ccccc5)ncnc34 .


Physical And Chemical Properties Analysis

6-Bnz-cAMP sodium salt is a white powder that is freely soluble in water . It should be stored in a desiccated condition at -70°C .

Mechanism of Action

Target of Action

The primary target of 6-Bnz-cAMP sodium salt is the cAMP-dependent protein kinase (PKA) . PKA is an enzyme that plays a crucial role in various cellular processes, including metabolism, transcription, and cell signaling .

Mode of Action

6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . . This selectivity allows for specific activation of PKA-dependent processes.

Biochemical Pathways

The activation of PKA by 6-Bnz-cAMP sodium salt can lead to a variety of downstream effects. For instance, it has been shown to inhibit the proliferation of smooth muscle cells . This is achieved through the activation of the epidermal growth factor receptor and ERK1/2 .

Result of Action

The activation of PKA by 6-Bnz-cAMP sodium salt can lead to various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells .

Action Environment

The action, efficacy, and stability of 6-Bnz-cAMP sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its target, PKA.

properties

IUPAC Name

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYGSKQRPXISIB-FKVBDRBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bnz-cAMP sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bnz-cAMP sodium salt
Reactant of Route 2
Reactant of Route 2
6-Bnz-cAMP sodium salt
Reactant of Route 3
6-Bnz-cAMP sodium salt
Reactant of Route 4
6-Bnz-cAMP sodium salt
Reactant of Route 5
6-Bnz-cAMP sodium salt
Reactant of Route 6
6-Bnz-cAMP sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.